Methyl 3-(pyrazin-2-yl)propanoate
Overview
Description
Methyl 3-(pyrazin-2-yl)propanoate: is an organic compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a pyrazine ring attached to a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(pyrazin-2-yl)propanoate typically involves the reaction of pyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, where the carboxylic acid group of pyrazine-2-carboxylic acid reacts with methanol to form the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(pyrazin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The pyrazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: Methyl 3-(pyrazin-2-yl)propanol.
Substitution: Various substituted pyrazine derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Methyl 3-(pyrazin-2-yl)propanoate is used as an intermediate in the synthesis of more complex pyrazine derivatives. These derivatives have applications in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drugs with antimicrobial, anti-inflammatory, and anticancer properties .
Industry: The compound is also used in the production of materials with specific electronic properties, making it valuable in the field of materials science .
Mechanism of Action
The mechanism of action of Methyl 3-(pyrazin-2-yl)propanoate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
- Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate
- Methyl 3-(2-pyrazinyl)propanoate
- Methyl 3-(pyrazin-2-yl)butanoate
Comparison: Methyl 3-(pyrazin-2-yl)propanoate is unique due to its specific ester group and the position of the pyrazine ring. This structural uniqueness can influence its reactivity and the types of interactions it can participate in, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 3-pyrazin-2-ylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)3-2-7-6-9-4-5-10-7/h4-6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPWCIMENREDQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC=CN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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